Azido-PEG6-PFP ester
Overview
Description
Azido-PEG6-PFP ester is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains an azide group and a pentafluorophenyl (PFP) ester group, which are crucial for its function in bio-conjugation and click chemistry reactions . The azide group enables click chemistry, while the PFP ester is a better leaving group compared to a hydroxyl group, making it useful for labeling primary amines of proteins and other amine-containing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG6-PFP ester is synthesized through a series of chemical reactions involving the introduction of azide and PFP ester groups into a PEG chain. The synthesis typically involves the following steps:
PEG Functionalization: The PEG chain is first functionalized with a hydroxyl group.
Azide Introduction: The hydroxyl group is then converted into an azide group using reagents such as sodium azide.
PFP Ester Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include controlling reaction temperature, pH, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG6-PFP ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst.
Common Reagents and Conditions
Copper-Catalyzed Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.
Strain-Promoted Reactions: No catalyst is required for SPAAC reactions, making them suitable for bio-conjugation in living systems.
Major Products Formed
The major products formed from these reactions are triazole-linked conjugates, which are stable and useful for various bio-conjugation applications .
Scientific Research Applications
Azido-PEG6-PFP ester has a wide range of applications in scientific research, including:
Mechanism of Action
Azido-PEG6-PFP ester exerts its effects through the following mechanisms:
Click Chemistry: The azide group reacts with alkyne-containing molecules to form stable triazole linkages.
Protein Labeling: The PFP ester group reacts with primary amines on proteins, facilitating their labeling and subsequent analysis.
PROTAC Synthesis: In the context of PROTACs, this compound acts as a linker that connects two ligands, one targeting an E3 ubiquitin ligase and the other targeting the protein of interest.
Comparison with Similar Compounds
Similar Compounds
Azido-PEG-NHS Ester: Contains an azide group and an N-hydroxysuccinimide (NHS) ester group, used for similar bio-conjugation applications.
Azido-PEG-Alkyne: Contains both azide and alkyne groups, enabling it to participate in click chemistry reactions from both ends.
Azido-PEG-Maleimide: Contains an azide group and a maleimide group, useful for conjugation with thiol-containing molecules.
Uniqueness
Azido-PEG6-PFP ester is unique due to its combination of azide and PFP ester groups, which provide high reactivity and stability in bio-conjugation reactions. The PFP ester is a superior leaving group compared to NHS ester, making it more efficient for labeling primary amines .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28F5N3O8/c22-16-17(23)19(25)21(20(26)18(16)24)37-15(30)1-3-31-5-7-33-9-11-35-13-14-36-12-10-34-8-6-32-4-2-28-29-27/h1-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHKCEARDWOLPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F5N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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